molecular formula C12H16BrN3O B4354618 N,N-diallyl-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide

N,N-diallyl-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4354618
M. Wt: 298.18 g/mol
InChI Key: OPWGKNJYDICAEO-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with bromine, methyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    N-Alkylation: The N-diallylation is performed using allyl bromide in the presence of a base like potassium carbonate.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the carboxamide group, leading to debromination or amine formation.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under mild heating.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Debrominated compounds or primary amines.

    Substitution: Azido or thiol-substituted pyrazoles.

Scientific Research Applications

N,N-Diallyl-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of N,N-diallyl-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and carboxamide groups play crucial roles in binding to these targets, while the allyl groups may facilitate interactions with hydrophobic pockets. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

    4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide:

    N,N-Diallyl-1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the bromine atom, which may affect its binding affinity and specificity.

    N,N-Diallyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide: Substitution of bromine with chlorine can alter the compound’s reactivity and biological activity.

Uniqueness: N,N-Diallyl-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to the combination of bromine, allyl, and carboxamide groups on the pyrazole ring. This unique substitution pattern provides a versatile platform for further functionalization and exploration in various scientific fields.

Properties

IUPAC Name

4-bromo-1,5-dimethyl-N,N-bis(prop-2-enyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-5-7-16(8-6-2)12(17)11-10(13)9(3)15(4)14-11/h5-6H,1-2,7-8H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWGKNJYDICAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N(CC=C)CC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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